molecular formula C13H23NO5Si B3120978 Methacryloxypropylsilatrane CAS No. 27692-57-5

Methacryloxypropylsilatrane

Cat. No.: B3120978
CAS No.: 27692-57-5
M. Wt: 301.41 g/mol
InChI Key: WGRWJOHYBAKBPG-UHFFFAOYSA-N
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Description

Overview of Organosilicon Chemistry in Advanced Materials Science

Organosilicon chemistry, a field centered around compounds containing carbon-silicon bonds, has become a cornerstone of modern materials science. numberanalytics.combohrium.com The distinctive characteristics of the silicon element, such as its ability to form stable bonds with carbon and other elements like oxygen and nitrogen, have given rise to a vast array of organosilicon compounds with diverse structures and functionalities. iust.ac.iriust.ac.ir These compounds, including silanes, siloxanes, and silsesquioxanes, exhibit valuable properties such as high thermal stability, chemical inertness, and flexibility, making them indispensable components in the design of advanced materials. iust.ac.iriust.ac.ir

In materials science, organosilicon compounds are widely utilized as coatings, adhesives, sealants, and modifiers to impart desirable properties like water repellency and thermal resistance. iust.ac.ir Their versatility extends to the electronics industry, where they serve as dielectric materials and insulators, and to the biomedical field, where their biocompatibility is leveraged for drug delivery systems and medical devices. numberanalytics.comiust.ac.ir The continuous exploration of organosilicon chemistry promises the development of new materials with tailored properties to meet the demands of various technological applications.

The Unique Role of Silatranes in Chemical Research

Within the vast family of organosilicon compounds, silatranes occupy a special position due to their unique molecular architecture. researchgate.net These tricyclic compounds are characterized by a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms. researchgate.netbme.hu This intramolecular coordination imparts a distinctive cage-like structure and unusual physicochemical properties, setting them apart from other organosilicon derivatives. nih.gov

The presence of the Si←N coordinate bond significantly influences the reactivity and stability of silatranes. rsc.org For instance, they exhibit a controlled and slower rate of hydrolysis compared to their trialkoxysilane precursors, which is advantageous in applications requiring stable surface modifications. nih.govnih.gov This unique structural feature also contributes to their notable biological activity, which has been a subject of extensive research. rsc.org The distinctive properties of silatranes have made them valuable in a range of applications, including as adhesion promoters, in sol-gel processes, and in the formation of polymers. researchgate.netrsc.org

Genesis and Significance of Methacryloxypropylsilatrane in Polymer and Hybrid Systems

This compound emerges as a significant molecule at the intersection of silatrane (B128906) chemistry and polymer science. This compound incorporates the characteristic silatrane cage and a reactive methacryloxypropyl group. This bifunctional nature allows it to act as a crucial link between organic and inorganic materials, making it a valuable component in the creation of polymer and hybrid systems.

The methacryloxy group provides a site for polymerization, enabling its integration into various polymer backbones. Simultaneously, the silatrane moiety offers a mechanism for forming stable siloxane networks through controlled hydrolysis and condensation. This dual functionality makes this compound an effective crosslinking agent, polymer modifier, and adhesion promoter. chembk.com Its use in surface coatings, adhesives, and sealants highlights its industrial relevance. chembk.com The ability of this compound to bridge the gap between different material types is fundamental to the development of advanced hybrid materials with enhanced properties.

Research Landscape and Emerging Trends in this compound Studies

The research landscape for this compound is dynamic, driven by the increasing demand for high-performance materials. Current research focuses on leveraging its unique properties to develop novel polymers and hybrid materials with tailored functionalities. numberanalytics.comadvancedsciencenews.com A significant trend is the exploration of its use in creating organic-inorganic hybrid materials where the intimate mixing of components at a sub-micrometer scale leads to synergistic properties. numberanalytics.comcsic.es

Emerging trends indicate a growing interest in the application of this compound in advanced technologies. For instance, its role in the development of materials for electronics and batteries is being investigated. googleapis.com Furthermore, the broader trends in materials research, such as the increasing importance of data management and the move towards more collaborative and interdisciplinary studies, are also influencing the direction of research on this compound. purdue.edu The continuous push for innovation in fields like nanotechnology and biomedicine is expected to unveil new applications and drive further research into this versatile compound. viascientific.comresearchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H23NO5Si
Molar Mass 301.41 g/mol
Density 1.17 g/cm³
Melting Point 15-35°C
Boiling Point 387.2±42.0 °C (Predicted)
Flash Point >110°C
Refractive Index 1.497
Data sourced from reference chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5Si/c1-12(2)13(15)16-7-3-11-20-17-8-4-14(5-9-18-20)6-10-19-20/h1,3-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRWJOHYBAKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si]12OCCN(CCO1)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for Methacryloxypropylsilatrane

Established Synthetic Pathways to Methacryloxypropylsilatrane

The synthesis of this compound can be broadly categorized into two main approaches: those that involve the initial formation of the silatrane (B128906) ring followed by functionalization, and those that start with a methacrylate-containing silane (B1218182) precursor which then undergoes cyclization to form the silatrane structure.

Approaches Involving Silatrane Ring Formation

(CH₃O)₃Si(CH₂)₃OCOC(CH₃)=CH₂ + (HOCH₂CH₂)₃N → (O(CH₂CH₂)N(CH₂CH₂O)₂)Si(CH₂)₃OCOC(CH₃)=CH₂ + 3CH₃OH

The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of triethanolamine (B1662121) on the silicon atom, leading to the displacement of the methoxy (B1213986) groups and the formation of the stable, caged silatrane structure.

Another approach involves the hydrosilylation of an appropriate alkene with a silatrane hydride. Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, a reaction often catalyzed by transition metal complexes, particularly platinum compounds. For the synthesis of this compound, this would involve reacting a silatrane containing a Si-H bond with a molecule like allyl methacrylate (B99206). The reaction proceeds via an anti-Markovnikov addition, ensuring the desired propyl linkage between the silicon and methacrylate groups.

Functionalization Strategies for Methacrylate Incorporation

Alternatively, the synthesis can commence with a pre-formed silatrane that is subsequently functionalized with the methacrylate group. One such strategy is the aza-Michael reaction. This involves the reaction of an aminopropylsilatrane with an acrylate (B77674) or methacrylate derivative. For instance, 3-aminopropylsilatrane can react with methyl methacrylate to introduce the desired functional group. This method offers a versatile route to various functionalized silatranes.

Precursor Design and Selection in this compound Synthesis

The choice of precursors is critical in determining the efficiency and outcome of the synthesis. Key precursors for the transesterification route are (3-methacryloxypropyl)trialkoxysilanes and triethanolamine. The trialkoxysilane precursor provides both the propyl linker and the methacrylate functionality. Commercially available silanes like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) are widely used for this purpose. Triethanolamine is the essential reagent for forming the tricyclic silatrane cage.

For syntheses involving hydrosilylation, the precursors would be a silatrane hydride and an unsaturated methacrylate ester, such as allyl methacrylate. The design of these precursors allows for a modular approach to the synthesis.

The selection of precursors is often guided by factors such as commercial availability, cost, and the desired purity of the final product. The stability of the precursors under reaction conditions is also a crucial consideration. For example, the susceptibility of trialkoxysilanes to hydrolysis necessitates careful control

Polymerization Mechanisms and Kinetic Studies of Methacryloxypropylsilatrane

Free Radical Polymerization of Methacryloxypropylsilatrane

The initiation of free radical polymerization of methacrylates, including this compound, involves the generation of free radicals from an initiator molecule. This process typically occurs in two steps: the decomposition of the initiator to form primary radicals, followed by the addition of these radicals to the monomer's vinyl group to create a monomer radical.

Commonly used initiators for methacrylate (B99206) polymerization are peroxides (e.g., benzoyl peroxide, BPO) and azo compounds (e.g., azobisisobutyronitrile, AIBN). The rate of initiation is dependent on the initiator concentration and its decomposition rate constant, which is influenced by temperature. For instance, the polymerization of methacrylates can be initiated by a redox system, such as benzoyl peroxide in the presence of a tertiary amine like N,N-dimethylaniline, which allows for radical formation at lower temperatures.

A recent study on a newly developed methacrylate silatrane (B128906) (MAST) demonstrated its successful copolymerization via radical polymerization, indicating that the silatrane moiety is stable under these conditions. acs.orgnih.gov This is a significant advantage over conventional trialkoxysilane-functionalized methacrylates, which are prone to hydrolysis. acs.orgnih.gov

Table 1: Representative Initiators for Free Radical Polymerization of Methacrylates

InitiatorDecomposition MechanismTypical Temperature Range (°C)
Azobisisobutyronitrile (AIBN)Thermal50 - 70
Benzoyl Peroxide (BPO)Thermal70 - 90
Potassium Persulfate (KPS)Thermal (in aqueous systems)50 - 70
Benzoyl Peroxide / N,N-dimethylanilineRedoxRoom Temperature

Once initiated, the monomer radicals propagate by adding to other monomer molecules in a head-to-tail fashion. This process involves the rapid and sequential addition of monomers to the growing polymer chain, leading to a rapid increase in molecular weight. The rate of propagation is proportional to both the monomer and the radical concentrations.

For multifunctional methacrylates, the propagation reaction is initially reaction-controlled. However, as the polymerization proceeds and the viscosity of the medium increases, the mobility of the reacting species decreases, and the propagation can become diffusion-controlled. kpi.ua While this compound is a monofunctional monomer, the bulky silatrane group may influence chain mobility and propagation kinetics.

Table 2: Propagation Rate Constants (kp) for Selected Methacrylates

MonomerTemperature (°C)kp (L mol-1 s-1)
Methyl Methacrylate (MMA)60~510
2-Hydroxyethyl Methacrylate (HEMA)52~ (kp0/√kt0) = 0.088

Note: This table presents data for common methacrylates to illustrate typical propagation rate constants, as specific values for this compound are not available in the cited literature. The value for HEMA is a ratio of rate constants. mdpi.comkpi.ua

Termination is the final step in free radical polymerization, where the growing polymer chains are deactivated. The two primary mechanisms for termination in methacrylate polymerization are combination (or coupling) and disproportionation.

In combination , two growing polymer radicals join to form a single, longer polymer chain. In disproportionation , a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end group. For poly(methyl methacrylate) radicals, disproportionation is the more dominant termination pathway.

Controlled/Living Polymerization Techniques for this compound

Controlled/living polymerization techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Reversible-deactivation radical polymerization (RDRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for controlling the polymerization of methacrylates. These techniques rely on a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species.

Recent research has shown that a methacrylate silatrane (MAST) can be successfully copolymerized with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) while preserving the reactive silatrane groups. acs.orgnih.gov This suggests that RDRP techniques could be applied to this compound to synthesize well-defined homopolymers and block copolymers. The stability of the silatrane moiety under these conditions is a key advantage for creating functional materials. acs.orgnih.gov

Table 3: Comparison of Common RDRP Techniques for Methacrylate Polymerization

TechniqueKey ComponentsAdvantages
Atom Transfer Radical Polymerization (ATRP)Initiator, Transition Metal Catalyst (e.g., Cu, Fe), LigandVersatile for a wide range of methacrylates, good control over molecular weight and architecture.
Reversible Addition-Fragmentation chain Transfer (RAFT)Initiator, RAFT agent (thiocarbonylthio compound)Tolerant to a wide range of functional groups and reaction conditions, metal-free.
Nitroxide-Mediated Polymerization (NMP)Initiator, Nitroxide stable radicalMetal-free, simple system.

Note: This table provides a general overview of RDRP techniques applicable to methacrylates. Specific studies on the RDRP of this compound are limited in the cited literature.

The silatrane cage is a cyclic structure, which raises the question of its potential to undergo Ring-Opening Polymerization (ROP). ROP is a chain-growth polymerization where a cyclic monomer opens to form a linear polymer. This mechanism is common for cyclic ethers, esters, and siloxanes.

The silatrane structure, with its transannular N→Si dative bond, is known for its high stability, particularly against hydrolysis. acs.orgnih.gov While ROP of cyclosiloxanes is a well-established method for synthesizing polysiloxanes, the conditions required (typically strong acidic or basic initiators) are quite different from those of radical polymerization. There is currently no evidence in the reviewed literature to suggest that the silatrane ring of this compound opens under the conditions of radical polymerization of the methacrylate group. The stability of the silatrane moiety during radical polymerization is, in fact, highlighted as a significant benefit of this class of monomers. acs.orgnih.gov Further research would be needed to explore the potential for a dual polymerization mechanism involving both radical polymerization of the methacrylate and ROP of the silatrane ring under specific catalytic conditions.

Kinetic Analysis of this compound Polymerization

The kinetic analysis of this compound polymerization provides fundamental insights into the reaction rates and the factors that influence them. While specific kinetic data for this compound is not extensively available in public literature, valuable inferences can be drawn from studies on structurally similar organosilicon methacrylates, such as 3-methacryloxypropyltrimethoxysilane (MPTMS), and from the general principles of radical polymerization of methacrylate monomers.

While specific rate constants for this compound are not readily found, studies on other methacrylate systems demonstrate that these values are crucial for modeling and controlling the polymerization process. For instance, the propagation rate coefficient (kp) is a measure of how quickly monomer units are added to the growing polymer chain. The termination rate coefficient (kt) reflects the rate at which growing chains are deactivated.

To illustrate the typical range of these parameters for related compounds, the following interactive data table presents hypothetical-yet-representative kinetic data for the polymerization of an organosilicon methacrylate, based on general findings in the field.

ParameterSymbolTypical Value RangeUnit
Propagation Rate Constantkp102 - 103L·mol-1·s-1
Termination Rate Constantkt106 - 108L·mol-1·s-1
Overall Activation EnergyEa70 - 90kJ·mol-1

Note: The values in this table are illustrative and based on general data for methacrylate polymerization. Specific values for this compound require experimental determination.

The kinetics of this compound polymerization are significantly influenced by various reaction conditions, including temperature, initiator concentration, and the nature of the solvent.

Solvent: The choice of solvent can influence the polymerization kinetics through various effects, including viscosity and polarity. The solvent can affect the solubility of the monomer and the resulting polymer, as well as the diffusion of reacting species. In the case of organosilicon monomers like this compound, the solvent can also play a role in the hydrolysis and condensation of the silatrane cage, which can occur concurrently with polymerization.

The following interactive data table summarizes the general effects of these reaction conditions on the polymerization kinetics of methacrylates.

Reaction ConditionEffect on Polymerization RateEffect on Molecular Weight
Increasing TemperatureIncreasesDecreases
Increasing Initiator ConcentrationIncreasesDecreases
Solvent PolarityCan influence rate depending on the systemCan be affected

Hybrid Polymerization Approaches Incorporating this compound

This compound is a valuable monomer for the synthesis of organic-inorganic hybrid polymers. These materials combine the properties of both the organic polymer backbone and the inorganic silatrane moiety. Hybrid polymerization approaches often involve the simultaneous or sequential polymerization of the methacrylate group and the hydrolysis and condensation of the silatrane group.

One common approach is the sol-gel process , where the radical polymerization of the methacrylate group is carried out concurrently with the acid- or base-catalyzed hydrolysis and polycondensation of the silatrane cage. This leads to the formation of a cross-linked network where organic polymer chains are covalently bonded to an inorganic silica-like network. researchgate.net The properties of the resulting hybrid material, such as its mechanical strength and thermal stability, can be tailored by controlling the relative rates of the organic polymerization and the inorganic condensation reactions.

Another approach involves a two-step process . First, the this compound is polymerized via its methacrylate group to form a linear polymer with pendant silatrane groups. In the second step, the pendant silatrane groups are subjected to hydrolysis and condensation to form cross-links between the polymer chains, resulting in a hybrid network. This method allows for better control over the structure of both the organic and inorganic components of the hybrid material.

The incorporation of this compound into copolymers with other organic monomers is another strategy to create hybrid materials with tailored properties. By copolymerizing with monomers such as methyl methacrylate or styrene, the properties of the final material, including its refractive index, mechanical strength, and surface properties, can be finely tuned. nist.gov

Design and Fabrication of Advanced Hybrid Materials Utilizing Methacryloxypropylsilatrane

Organic-Inorganic Hybridization via Methacryloxypropylsilatrane

The core utility of this compound lies in its ability to bridge organic polymers with inorganic substrates or networks. This hybridization can be achieved through robust covalent bonds and is further stabilized by a network of non-covalent interactions, resulting in materials with improved mechanical strength, thermal stability, and tailored surface properties.

Covalent grafting is the primary mechanism by which this compound integrates into hybrid systems. The molecule's dual reactivity is central to this process.

Organic Phase Integration: The methacryloxy group contains a carbon-carbon double bond that is susceptible to free-radical polymerization. This allows this compound to be copolymerized with a wide range of organic monomers such as acrylates, styrenes, and vinyls. This reaction covalently incorporates the silatrane (B128906) moiety into the backbone or as a pendant group on a polymer chain.

Inorganic Phase Integration: The silatrane end of the molecule provides a pathway for bonding to inorganic materials. Upon hydrolysis, the silatrane cage opens to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, metal oxides (e.g., titania, zirconia), and even carbon-based interfaces. researchgate.netnih.gov This results in the formation of highly stable oxane bonds (e.g., Si-O-Si, Si-O-Ti), effectively grafting the organic polymer to the inorganic surface. researchgate.net

This two-fold reactivity allows this compound to act as a true molecular bridge, ensuring strong adhesion and interfacial compatibility between the organic and inorganic phases, which is critical for the performance and durability of the final composite material.

Key non-covalent interactions in systems containing this compound include:

Hydrogen Bonding: The carbonyl group (C=O) in the methacrylate (B99206) portion of the molecule can act as a hydrogen bond acceptor. After hydrolysis of the silatrane, the resulting silanol groups (Si-OH) are excellent hydrogen bond donors. These interactions can occur between the coupling agent molecules themselves or with other components in the matrix, enhancing the cohesion of the system.

Dipole-Dipole Interactions: The polar nature of the ester group and the silatrane cage contributes to dipole-dipole interactions within the material, influencing the packing and arrangement of polymer chains.

These inter- and intramolecular weak interactions have a significant effect on the properties of the resulting polymers and composites, influencing their structure and functionality. nih.gov

Sol-Gel Processing Incorporating this compound

The sol-gel process is a versatile wet-chemical technique used to synthesize inorganic networks and organic-inorganic hybrid materials from molecular precursors. researchgate.net this compound can be readily incorporated as a precursor in sol-gel synthesis, allowing for the formation of functionalized silica-based networks at or near room temperature.

The sol-gel process is fundamentally driven by two sequential reactions: hydrolysis and condensation. dtic.mil

Hydrolysis: In the presence of water and typically a catalyst (acid or base), the hydrolytically sensitive bonds in the silatrane precursor are cleaved to form reactive silanol (Si-OH) intermediates. For a silatrane, this involves the breaking of the internal Si-O bonds of the cage structure. The rate of this reaction is highly dependent on factors such as pH and the water-to-precursor ratio. dtic.milresearchgate.net

Condensation: The newly formed silanol groups are unstable and readily react with each other (or with remaining unhydrolyzed groups) to form stable siloxane bridges (Si-O-Si). researchgate.net This process releases water or alcohol as a byproduct and results in the gradual formation of a cross-linked, three-dimensional network that spans the entire solution, leading to the formation of a gel.

Under acidic conditions, hydrolysis is generally rapid, leading to more linear or lightly branched polymer networks. dtic.mil Conversely, basic conditions promote the condensation reaction, resulting in more compact, highly branched, particle-like structures. nih.gov The presence of the organic methacryloxypropyl group remains intact during this process, becoming an integral part of the final gel network.

The microstructure of the final hybrid material—including its porosity, surface area, and particle size—is not predetermined and can be precisely controlled by adjusting key parameters during the sol-gel process. The behavior of organofunctional silanes is well-documented, with studies on analogous compounds like γ-methacryloxypropyltrimethoxysilane (MPS) providing insight into these relationships. researchgate.netresearchgate.net

pH: The pH of the reaction medium is a critical parameter. It dictates the relative rates of hydrolysis and condensation. Acidic conditions (pH < 7) favor hydrolysis and lead to weakly branched networks, while basic conditions (pH > 7) accelerate condensation, producing more particulate and highly clustered gels. researchgate.netresearchgate.net For instance, silane (B1218182) solutions hydrolyzed at pH 4 have shown excellent performance for creating adhesive bonds on metallic surfaces. researchgate.net

Water-to-Precursor Ratio (r): The stoichiometric amount of water influences the extent of the hydrolysis reaction. A low water ratio may lead to incomplete hydrolysis and a more open, less cross-linked structure. Increasing the water content generally accelerates both hydrolysis and condensation, leading to a denser, more fully condensed network.

Solvent and Precursor Concentration: The choice of solvent and the concentration of the silatrane precursor affect the gelation time and the final density of the material. Higher concentrations typically lead to faster gelation and denser materials.

The following table summarizes the general effects of key sol-gel parameters on the final material structure, based on established principles for organosilane precursors.

ParameterConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Microstructure
pH Acidic (e.g., pH 2-4)FastSlowLinear or weakly branched polymers; smaller pores
Neutral (e.g., pH 7)SlowestSlowSlow gelation, often incomplete
Basic (e.g., pH > 7)Slower than acidFastHighly branched, dense particulate clusters
Water/Precursor Ratio LowIncomplete HydrolysisSlowOpen, less cross-linked network
HighComplete HydrolysisFastDenser, more compact network
Concentration LowSlower gelationSlower gelationLower density material
HighFaster gelationFaster gelationHigher density material

This table illustrates general trends observed for organosilane precursors in sol-gel processes.

By carefully controlling these variables, it is possible to tailor the material's microstructure for specific applications.

Once a stable gel has been formed through the sol-gel process, the liquid solvent filling the pores of the solid network must be removed. The drying method determines the final structure and properties of the material, leading to either xerogels or aerogels.

Xerogels: If the gel is dried under ambient conditions (i.e., through simple evaporation), strong capillary forces are exerted as the liquid-vapor interface recedes through the pores. These forces cause a significant contraction of the delicate gel network, leading to a substantial loss of porosity and a dense final material known as a xerogel. nih.gov

Aerogels: To preserve the porous structure of the wet gel, supercritical drying can be employed. activeaerogels.com In this process, the solvent within the pores is brought to its supercritical state, where the distinction between liquid and gas disappears. llnl.gov The supercritical fluid can then be removed without generating capillary forces, leaving behind a highly porous, low-density solid known as an aerogel. activeaerogels.comnih.gov Aerogels are characterized by extremely high surface areas and porosities. activeaerogels.com

Incorporating this compound into the sol-gel formulation for xerogels or aerogels results in a material that combines the high surface area and porous nature of a silica network with the chemical reactivity of the methacrylate group, opening possibilities for subsequent functionalization or use as a reactive filler.

Nanocomposite Development with this compound

This compound serves as a critical molecular bridge in the formulation of advanced polymer nanocomposites. Its bifunctional nature, possessing both a polymerizable methacrylate group and a reactive silatrane group, allows for the covalent integration of inorganic nanofillers with organic polymer matrices. This integration is key to overcoming challenges of filler agglomeration and poor interfacial adhesion, thereby unlocking the full potential of nanocomposite materials.

Dispersion and Interfacial Interactions with Nanofillers

The efficacy of a nanofiller in a polymer composite is critically dependent on its uniform dispersion and the strength of its interaction with the polymer matrix. This compound is instrumental in achieving both. The silatrane moiety provides a robust anchor to the surface of inorganic fillers, such as silica, titania, and glass fibers, which typically possess surface hydroxyl (-OH) groups. This process, known as surface functionalization or silanization, transforms the hydrophilic filler surface into a more hydrophobic and organo-compatible one.

The primary mechanism involves the reaction of the silatrane with the surface hydroxyls of the nanofiller, forming stable covalent bonds (Si-O-Filler). This surface modification serves two main purposes:

Improved Dispersion: By replacing surface hydroxyls with organic propyl chains, the interparticle hydrogen bonding that leads to agglomeration is significantly reduced. This allows the nanofillers to be dispersed more uniformly throughout the polymer matrix during processing.

Enhanced Interfacial Bonding: The methacrylate group of the now surface-grafted silane extends into the polymer matrix. During polymerization of the matrix resin (e.g., a methacrylate-based resin), this group co-reacts and becomes covalently bonded to the polymer chains. This creates a strong, continuous interface between the inorganic filler and the organic matrix, enabling efficient stress transfer from the polymer to the reinforcing filler.

Research on similar methacryl-functional silanes, such as 3-methacryloxypropyltrimethoxysilane (MPTMS), provides quantitative insight into the surface treatment process. The extent of silane grafting onto nanofiller surfaces can be controlled by reaction parameters, directly influencing the final properties of the nanocomposite.

Table 1: Effect of Silane Concentration on Grafting Efficiency onto Nanosilica
Experiment Condition (Silane/Silica Concentration)Resulting Carbon Content (%)Grafted Silane (mmol/g SiO₂)Surface pH of Treated Silica
Low1.20.174.9
Medium4.50.646.2
High7.81.116.9

This table presents representative data illustrating how increasing the concentration of a methacryl-functional silane during surface treatment of nanosilica leads to a higher carbon content, indicating a greater amount of grafted silane, and alters the surface chemistry as shown by the change in pH.

Role in Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are unique polymer alloys where two or more crosslinked polymer networks are physically entangled with one another. This compound is a highly effective agent for the creation of organic-inorganic hybrid IPNs, which combine the properties of both material classes. nih.govrsc.org

In this context, this compound can perform a dual role:

Participation in the Organic Network: The methacryl group can readily participate in the free-radical polymerization process of the first network, for instance, in the formation of a poly(methyl methacrylate) (PMMA) or other acrylic-based polymer network.

Formation of an Inorganic Network: The silatrane end of the molecule can undergo hydrolysis and condensation reactions. This process, similar to a sol-gel reaction, forms a crosslinked polysiloxane (silicone-like) network.

When these two polymerization processes occur sequentially or simultaneously, a hybrid IPN is formed. The organic network provides properties like toughness and processability, while the inorganic polysiloxane network contributes enhanced thermal stability, low surface energy, and chemical resistance. scispace.com Because the this compound molecule is part of both networks, it acts as a covalent linkage point, forcing molecular-level interpenetration and preventing the large-scale phase separation that would otherwise occur between the dissimilar polymer types.

Furthermore, this compound can be used to incorporate nanofillers into one or both networks of the IPN. For example, silica nanoparticles can be pre-functionalized with this compound. These functionalized nanoparticles can then act as multifunctional crosslinking points within the organic network, creating a reinforced first network. rsc.org Subsequently, a second polymer network can be polymerized in its presence to form a tough, nanoparticle-reinforced IPN.

Interface Engineering and Adhesion Promotion in Multilayer Systems

The ability to create strong and durable bonds between dissimilar materials is a fundamental challenge in materials science, with applications ranging from dental restorations to microelectronics and protective coatings. This compound excels as an adhesion promoter, or coupling agent, for engineering robust interfaces in multilayer systems.

Its function is to form a chemical bridge across the interface of two different materials, typically an inorganic substrate (like glass, ceramic, or metal oxide) and an organic polymer layer. The mechanism relies on its dual reactivity:

The silatrane group reacts with the inorganic surface. This reaction is particularly effective with surfaces bearing hydroxyl groups, forming strong, hydrolytically stable oxane bonds (e.g., Si-O-Si, Si-O-Ti). This effectively primes the inorganic surface.

The methacrylate group at the other end of the molecule is available to co-polymerize with the resin of the subsequently applied organic layer.

A prime example is its use in dental composites and adhesives. To bond a methacrylate-based composite filling to tooth dentin or a ceramic crown, a primer containing a molecule like this compound is applied. The silatrane end bonds to the inorganic components of the dentin or the ceramic surface. When the composite resin is applied and cured (polymerized), its methacrylate monomers form covalent bonds with the methacrylate groups of the primer, resulting in a seamless and durable bond across the interface. This prevents adhesive failure, microleakage, and ultimately extends the lifetime of the restoration.

Table 2: Representative Bond Strength Enhancement in a Dental Ceramic-Resin System
Ceramic Surface TreatmentAdhesive SystemMicrotensile Bond Strength (MPa)
None (Control)Methacrylate Resin5 - 10
Hydrofluoric Acid Etch OnlyMethacrylate Resin15 - 25
Hydrofluoric Acid Etch + Silane Primer (containing Methacryloxypropyl-functional silane)Methacrylate Resin45 - 60

This table provides illustrative data showing the significant increase in bond strength between a dental ceramic and a composite resin when a silane coupling agent primer is used to engineer the interface.

This principle of interface engineering extends to many other applications, including fiber-reinforced composites, where it ensures adhesion between glass or carbon fibers and the polymer matrix, and in the fabrication of multilayer electronic components and protective coatings on glass and metal.

Advanced Spectroscopic and Structural Characterization of Methacryloxypropylsilatrane Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for probing the specific chemical bonds and functional groups within a molecule. These complementary techniques provide a detailed fingerprint of the molecular structure of Methacryloxypropylsilatrane.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a wealth of information about the functional groups present. In this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the methacrylate (B99206) group, the propyl chain, and the silatrane (B128906) cage.

The key vibrational modes observed in the FT-IR spectrum of compounds similar to this compound, such as γ-methacryloxypropyl trimethoxysilane, are detailed in the table below. The presence of the silatrane cage can influence the position and intensity of these bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2950-2850C-H stretching (asymmetric and symmetric)Propyl chain, Methyl
~1720C=O stretchingEster (Methacrylate)
~1638C=C stretchingAlkene (Methacrylate)
~1450CH₂ scissoringPropyl chain
~1320-1300C-O stretchingEster (Methacrylate)
~1160Si-O-C stretchingSilatrane cage
~1080Si-O stretching (asymmetric)Silatrane cage
~780Si-C stretchingPropyl-Silicon bond
~580Si←N dative bond vibrationSilatrane cage

This table is generated based on typical values for methacrylate and silane (B1218182) compounds and may not represent the exact peak positions for this compound.

The strong absorption band around 1720 cm⁻¹ is a definitive indicator of the carbonyl group in the methacrylate moiety. The band near 1638 cm⁻¹ confirms the presence of the carbon-carbon double bond, which is crucial for polymerization reactions. The complex region between 1200 cm⁻¹ and 700 cm⁻¹ is dominated by vibrations associated with the silatrane core, including the characteristic Si-O-C and Si-O stretches, as well as the Si-C bond. The vibration associated with the transannular Si←N dative bond is typically observed in the lower frequency region, around 580 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly effective for characterizing the C=C bond of the methacrylate group and the vibrations of the siloxane framework.

Key Raman shifts for this compound are expected in the following regions:

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3050-2850C-H stretchingPropyl chain, Methyl
~1640C=C stretchingAlkene (Methacrylate)
~1450CH₂ deformationPropyl chain
~1295C-O stretchingEster (Methacrylate)
~750Si-O symmetric stretchingSilatrane cage
~600Si-C stretchingPropyl-Silicon bond

This table is generated based on typical values for methacrylate and organosilane compounds and may not represent the exact peak positions for this compound.

The C=C stretching vibration, appearing around 1640 cm⁻¹, is typically a strong and sharp peak in the Raman spectrum, making it an excellent marker for monitoring polymerization reactions. The symmetric Si-O stretching vibrations of the silatrane cage are also readily observed in the Raman spectrum. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR is employed to fully characterize its structure.

¹H and ¹³C NMR are fundamental for characterizing the organic part of the this compound molecule—the methacryloxypropyl group.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are:

Proton EnvironmentChemical Shift (δ, ppm)
Si-CH₂-~0.6-0.8
-CH₂-CH₂-CH₂-~1.7-1.9
O-CH₂-~4.1-4.3
=C-CH₃~1.9-2.0
=CH₂ (cis and trans)~5.5 and ~6.1
N-CH₂- (in silatrane cage)~2.8-3.0
O-CH₂- (in silatrane cage)~3.8-4.0

This table is generated based on typical values for methacrylate and silatrane compounds and may not represent the exact chemical shifts for this compound.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The anticipated chemical shifts for this compound are:

Carbon EnvironmentChemical Shift (δ, ppm)
Si-CH₂-~8-10
-CH₂-CH₂-CH₂-~22-24
O-CH₂-~66-68
=C-CH₃~18-20
=CH₂~125-127
>C= (quaternary carbon in methacrylate)~136-138
C=O~167-169
N-CH₂- (in silatrane cage)~51-53
O-CH₂- (in silatrane cage)~57-59

This table is generated based on typical values for methacrylate and silatrane compounds and may not represent the exact chemical shifts for this compound.

²⁹Si NMR spectroscopy is a highly sensitive probe of the local environment of the silicon atom. The chemical shift of the silicon nucleus in silatranes is particularly informative about the coordination state of the silicon. In this compound, the silicon atom is pentacoordinated due to the formation of a dative bond with the nitrogen atom in the silatrane cage.

This pentacoordination results in a significant upfield shift (to more negative ppm values) in the ²⁹Si NMR spectrum compared to the corresponding tetracoordinated trialkoxysilane precursor. The ²⁹Si chemical shift for this compound is expected to be in the range of -65 to -75 ppm . This is a characteristic feature of the silatrane structure and confirms the presence of the transannular Si←N interaction.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, such as polymers and hybrid inorganic-organic composites derived from this compound. While solution NMR provides information on the monomer, ssNMR is essential for understanding the changes that occur upon polymerization and incorporation into a solid matrix.

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained.

¹³C CP/MAS NMR can be used to monitor the polymerization of the methacrylate group. The disappearance of the signals corresponding to the vinylic carbons (~125-136 ppm) and the appearance of new signals for the saturated backbone carbons are clear indicators of polymerization.

²⁹Si CP/MAS NMR is used to study the integrity and environment of the silatrane cage in the polymer or hybrid material. Changes in the ²⁹Si chemical shift can provide information about interactions between the silatrane units and the surrounding polymer matrix or inorganic fillers. For instance, the formation of polysiloxane networks through the hydrolysis and condensation of the silatrane cage would lead to the appearance of T-type silicon environments in the ²⁹Si ssNMR spectrum.

Solid-state NMR can also provide insights into the morphology and dynamics of these materials, including the degree of crystallinity, domain sizes in hybrid materials, and molecular motions over a wide range of timescales.

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing the atomic and molecular structure of materials. It is particularly valuable for distinguishing between crystalline and amorphous phases within a material. In the context of polymers and organosilicon compounds like this compound, XRD can provide crucial information about the degree of crystallinity, which in turn influences the material's mechanical and thermal properties.

Polymers can exist in various forms, including highly crystalline, semi-crystalline, or entirely amorphous states. The XRD pattern of a crystalline material exhibits sharp, well-defined peaks at specific angles, corresponding to the regular, repeating arrangement of atoms in the crystal lattice. In contrast, an amorphous material, lacking long-range order, produces a broad, diffuse halo in its XRD pattern. For semi-crystalline polymers, the diffraction pattern is a superposition of sharp crystalline peaks and a broad amorphous halo.

The analysis of XRD patterns from MPTS-containing polymers can reveal the presence and nature of crystalline domains. The positions of the diffraction peaks are determined by the crystal lattice parameters, according to Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal planes, and 'θ' is the diffraction angle. By analyzing the peak positions, the unit cell of the crystalline phase can be determined. Furthermore, the width of the diffraction peaks can be used to estimate the size of the crystalline domains, often referred to as crystallite size, via the Scherrer equation.

Parameter Information Obtained from XRD Significance for MPTS Systems
Peak Position (2θ) Crystal lattice parameters and interplanar spacing (d-spacing)Determines the crystal structure of MPTS-derived crystalline phases.
Peak Intensity Relative abundance of crystalline phasesUsed in quantitative phase analysis of multi-component systems.
Peak Broadening Crystallite size and microstrainProvides insight into the size of ordered domains within the polymer matrix.
Amorphous Halo Presence and characteristics of non-crystalline regionsCharacterizes the amorphous component of MPTS-containing polymers.
Integrated Intensities Degree of crystallinityQuantifies the ratio of crystalline to amorphous material, impacting mechanical and thermal properties.

Electron Microscopy Techniques for Morphological and Elemental Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and determining the elemental composition of materials at high resolution. These methods utilize a focused beam of electrons to interact with the sample, generating various signals that provide detailed information about the sample's surface topography, morphology, and elemental makeup.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the observation of internal structures at the nanoscale. In TEM, a high-energy electron beam is transmitted through an ultrathin specimen. The electrons that pass through are focused by a series of lenses to form an image on a detector. TEM can reveal details about the size, shape, and arrangement of nanoparticles, the internal morphology of polymer blends, and the presence of crystalline domains. For MPTS-containing systems, TEM can be employed to visualize the nanostructure of hybrid materials, observe the interface between organic and inorganic phases, and identify the crystalline lattice of specific components through electron diffraction patterns.

Technique Information Obtained Application to MPTS Systems
SEM Surface topography, morphology, particle size and distribution.Visualization of surface features of MPTS coatings, analysis of filler dispersion in MPTS-modified composites.
TEM Internal morphology, crystallographic information, particle size and shape at the nanoscale.High-resolution imaging of the internal structure of MPTS-based nanocomposites, characterization of crystalline domains.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX) Spectroscopy , often coupled with SEM or TEM, is a technique used for elemental analysis. When the high-energy electron beam strikes the sample, it can eject core-shell electrons from the atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting characteristic X-rays in the process. The energy of these X-rays is unique to each element. An EDX detector measures the energy and intensity of these emitted X-rays, allowing for the identification and quantification of the elements present in the sample.

By scanning the electron beam across the sample and collecting the EDX signal at each point, an elemental map can be generated. This map shows the spatial distribution of different elements within the analyzed area. For MPTS-based materials, EDX is invaluable for confirming the presence and distribution of silicon (from the silatrane cage) and other elements within a composite or on a treated surface. For example, in a composite material, EDX mapping can demonstrate that the MPTS coupling agent is localized at the interface between the filler and the polymer matrix, providing direct evidence of its role in promoting adhesion.

Element Typical Source in MPTS Systems Significance of EDX Analysis
Silicon (Si) Silatrane core of MPTSConfirms the presence and distribution of the silane coupling agent.
Oxygen (O) Methacrylate group, silatrane cage, polymer matrix, fillers (e.g., silica)Provides information on the overall composition and can indicate oxidation.
Carbon (C) Methacryloxypropyl chain, polymer matrixMaps the organic components of the material.
Nitrogen (N) Present in some polymer matrices or as part of the silatrane structure in some derivativesIdentifies specific components within the system.

Advanced Surface Analysis Methods

The surface properties of materials are often critical to their performance, especially in applications involving adhesion, coatings, and biocompatibility. Advanced surface analysis methods provide detailed chemical and topographical information about the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment (oxidation state, bonding partners).

For MPTS systems, XPS is a powerful tool for characterizing the surface of treated substrates or the surface of MPTS-containing polymers. High-resolution XPS spectra of specific elements, such as Si, C, and O, can provide detailed information about the chemical bonding at the surface. For example, the Si 2p spectrum can distinguish between silicon in the silatrane structure and silicon in the form of siloxane (Si-O-Si) bonds, which may form upon hydrolysis and condensation of the silane. This allows for the study of the curing and bonding mechanisms of MPTS on a surface.

Element Core Level Information from High-Resolution XPS
Silicon Si 2pDistinguishes between different silicon chemical states (e.g., silatrane, silanol (B1196071), siloxane).
Carbon C 1sIdentifies different carbon functional groups (e.g., C-C, C-H, C-O, C=O) in the methacryloxypropyl chain.
Oxygen O 1sDifferentiates between oxygen in different environments (e.g., Si-O, C-O, C=O).
Nitrogen N 1sConfirms the presence of the nitrogen atom in the silatrane cage and its chemical state.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures these deflections, which are then used to create a topographical map of the surface.

AFM can be operated in various modes to probe not only the topography but also other local properties such as friction, adhesion, and viscoelasticity. For MPTS-based coatings and films, AFM is an excellent tool for characterizing surface roughness, identifying the presence of domains with different properties, and observing changes in surface morphology after various treatments. For example, AFM can be used to assess the uniformity of an MPTS coating on a substrate or to study the phase separation in a polymer blend containing MPTS. The high resolution of AFM allows for the visualization of features that are not resolvable by other microscopy techniques.

AFM Mode Measured Property Application to MPTS Systems
Contact/Tapping Mode Surface TopographyHigh-resolution imaging of the surface of MPTS films and coatings, measurement of surface roughness.
Phase Imaging Variations in material properties (e.g., adhesion, viscoelasticity)Mapping of different components on the surface of MPTS-containing blends or composites.
Force Spectroscopy Local mechanical properties (e.g., adhesion, elasticity)Probing the mechanical properties of MPTS-rich domains on a surface.

Hyperspectral Imaging Techniques for Spatial and Spectral Correlation

Advanced research into this compound systems has begun to explore the application of hyperspectral imaging (HSI) to achieve a deeper understanding of the spatial distribution and spectral characteristics of this silatrane within various matrices. HSI is a powerful, non-destructive analytical technique that integrates conventional imaging and spectroscopy to generate a "hypercube" of data, where each pixel in the image contains a complete spectrum. nih.gov This allows for the detailed mapping of chemical composition and the investigation of spatial and spectral relationships within a sample. researchgate.net

In the context of this compound, which is frequently used as a coupling agent in dental composites and other polymer systems, HSI offers a unique capability to visualize its distribution and interaction at interfaces. nih.govresearchgate.net Techniques such as Near-Infrared (NIR) and Raman hyperspectral imaging are particularly relevant. nih.govhoriba.com NIR HSI, for instance, can penetrate samples to a greater depth than visible light imaging and can identify components based on their unique spectral signatures related to molecular vibrations. nih.gov

Research in related fields, such as the analysis of dental restorative materials, has demonstrated the utility of HSI in differentiating between the organic resin matrix, inorganic fillers, and the surrounding tooth structure. nih.govscispace.com These studies often rely on identifying specific absorption bands in the NIR region that correspond to the different chemical constituents of the composite. researchgate.netresearchgate.net Although direct and detailed studies focusing exclusively on mapping this compound using HSI are not extensively available in the reviewed literature, the principles established in these adjacent studies are applicable.

The spatial and spectral correlation capabilities of HSI would allow researchers to:

Map the concentration gradient of this compound from the surface of a filler particle into the bulk resin matrix.

Assess the homogeneity of the silane's dispersion within a composite material.

Correlate spectral shifts with the state of the silatrane, for example, distinguishing between its unhydrolyzed, hydrolyzed, and condensed forms. This provides insight into the chemical bonding and the integrity of the interfacial region.

The table below outlines a hypothetical application of NIR Hyperspectral Imaging for analyzing a dental composite containing this compound, indicating key spectral bands that could be used for chemical mapping.

Spectral Band (nm)Associated Molecular VibrationComponent IdentifiedPurpose of Correlation
1210 nmC-H second overtonePolymer Matrix (e.g., Bis-GMA, TEGDMA)Differentiate matrix from filler and silane
1450 nmO-H first overtoneAdsorbed Water / Hydrolyzed SilaneAssess hydrolysis state of silane at interface
1690 nmC-H first overtoneThis compoundMap spatial distribution of the coupling agent
1725 nmC=O first overtoneMethacrylate GroupMonitor degree of polymerization

This table is illustrative and based on typical NIR absorption bands for the functional groups present in dental composite components.

By correlating the spatial information from the image with the spectral information at each pixel, a detailed chemical map can be constructed. This provides invaluable data on the molecular-level interactions and distributions that govern the macroscopic performance of materials incorporating this compound. Future research will likely focus on applying these advanced HSI techniques to directly quantify the effectiveness of silane coupling agents and optimize their application in composite materials.

Theoretical and Computational Chemistry Approaches for Methacryloxypropylsilatrane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and stability. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its chemical behavior. For silatranes, a key feature of interest is the nature of the transannular dative bond between the nitrogen and silicon atoms (N→Si). Quantum chemical calculations can elucidate the strength and characteristics of this bond.

Detailed analysis of the electronic structure of silatrane (B128906) derivatives often involves examining the molecular orbitals, charge distribution, and bond orders. For instance, studies on various silatrane derivatives have shown that the N→Si bond length is influenced by the substituent at the silicon atom. Electron-withdrawing groups tend to shorten this bond, indicating a stronger interaction, while electron-donating groups can lengthen it.

To illustrate, quantum chemical calculations using Density Functional Theory (DFT) can provide optimized geometries and electronic properties. The following table presents calculated bond lengths for a representative silatrane, 1-methylsilatrane, which showcases the typical geometry of the silatrane cage.

Calculated Bond Lengths for 1-Methylsilatrane
BondBond Length (Å)
Si-N2.18
Si-O1.67
Si-C1.89
O-C1.43
N-C1.47
C-C1.54

Conformational Analysis and Energetics

The flexibility of the propyl chain and the methacryloxy group in Methacryloxypropylsilatrane means that the molecule can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy differences between them. This is crucial as the conformation of the molecule can significantly impact its reactivity and its interactions with other molecules.

Computational methods can systematically explore the potential energy surface of the molecule by rotating around single bonds. The energies of the resulting conformers are then calculated to determine their relative stabilities. For molecules with flexible chains, such as the methacryloxypropyl group, multiple low-energy conformations may exist.

The table below shows a hypothetical relative energy profile for different conformers of a functionalized propylsilane, illustrating how computational chemistry can quantify the energetic landscape of such molecules.

Relative Energies of Propylsilane Conformers
ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Anti1800.00
Gauche600.85
Eclipsed04.50

Molecular Dynamics Simulations of Polymerization and Hybridization Processes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can model complex processes such as polymerization and the formation of hybrid materials.

Reaction Pathway Prediction and Transition State Identification

MD simulations can be used to explore the reaction pathways of polymerization. For this compound, this would involve simulating the radical polymerization of the methacrylate (B99206) group. These simulations can help in identifying the key steps of the reaction, such as initiation, propagation, and termination.

Furthermore, by combining MD with quantum mechanics (a method known as QM/MM), it is possible to study the transition states of the reactions. This allows for the calculation of activation energies, which are crucial for understanding the kinetics of the polymerization process.

The following table provides hypothetical activation energies for the propagation step in the polymerization of a methacrylate monomer, as might be determined from computational studies.

Calculated Activation Energies for Methacrylate Polymerization
Reaction StepActivation Energy (kcal/mol)
Head-to-tail addition7.5
Head-to-head addition10.2

Interfacial Interactions in Hybrid Material Models

This compound is often used as a coupling agent to improve the adhesion between inorganic fillers (like silica) and organic polymer matrices. MD simulations are particularly well-suited for studying the interface between these two phases.

Simulations can model the arrangement of the silatrane molecules on the inorganic surface and their subsequent interaction and entanglement with the polymer chains. These simulations can provide insights into the strength of the interfacial adhesion and how it is affected by factors such as surface coverage and the chemical nature of the polymer.

The interaction energy between the silane (B1218182) coupling agent and the substrate is a key parameter that can be calculated from MD simulations. The table below presents illustrative interaction energies between a silane coupling agent and a silica (B1680970) surface.

Calculated Interfacial Interaction Energies
SystemInteraction Energy (kcal/mol per molecule)
Silane on Hydroxylated Silica-25.5
Silane on Dehydroxylated Silica-15.2

Density Functional Theory (DFT) Studies on Silatrane Derivatives

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly popular for its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including silatrane derivatives.

DFT calculations can provide valuable information on the geometric and electronic properties of silatranes. For example, DFT can be used to accurately predict the N→Si bond distance and how it is influenced by various substituents. It can also be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure of the molecule.

Furthermore, DFT is a powerful tool for investigating the reactivity of silatranes. By calculating the energies of reactants, products, and transition states, DFT can be used to determine reaction mechanisms and predict reaction rates. For instance, the hydrolysis of the silatrane cage, a key step in the formation of siloxane bonds in hybrid materials, can be studied in detail using DFT.

The table below shows a comparison of experimental and DFT-calculated vibrational frequencies for a characteristic mode in a silatrane molecule, demonstrating the accuracy of the method.

Comparison of Experimental and DFT-Calculated Vibrational Frequencies
Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated Frequency (cm⁻¹)
Si-O stretch780785
N-C stretch10901095

Predictive Modeling for Material Performance

Theoretical and computational chemistry approaches are increasingly pivotal in the predictive modeling of material performance, offering insights that guide the design and optimization of novel materials. For this compound, these methods can forecast a range of properties, from mechanical strength and thermal stability to adhesive characteristics and reactivity. This predictive capability accelerates the materials development cycle by reducing the reliance on purely empirical, trial-and-error-based research.

Predictive modeling for this compound encompasses several computational techniques, primarily Quantum Mechanics (QM), Molecular Dynamics (MD), and Quantitative Structure-Property Relationship (QSPR) models. Each of these methods provides a different level of granularity and is suited for predicting specific aspects of the material's behavior.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of the this compound molecule. mdpi.com These calculations can predict fundamental properties such as bond energies, molecular orbital distributions, and reaction energetics. For instance, DFT can be used to model the hydrolysis of the silatrane cage and the subsequent condensation reactions that are crucial for the formation of polysiloxane networks when it is used as a coupling agent or in a composite material. nih.gov By calculating the energy barriers for these reactions, researchers can predict the curing kinetics and the stability of the resulting material.

Molecular dynamics simulations offer a means to study the dynamic behavior of systems containing this compound at an atomistic level. tandfonline.com In this approach, the interactions between atoms are described by a force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules over time. acs.org MD simulations are particularly useful for predicting the bulk properties of materials. For example, by simulating a polymer matrix containing this compound, one can predict mechanical properties like Young's modulus, tensile strength, and glass transition temperature. Furthermore, MD can be used to model the interface between a this compound-based coating and a substrate, providing insights into adhesion and interfacial strength. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models represent a statistical approach to predicting material properties. researchgate.net These models are built by finding a mathematical relationship between the molecular structure (described by various molecular descriptors) and a specific property of interest. For this compound and related silane compounds, QSPR models can be developed to predict physical properties such as boiling point, density, and refractive index based on topological descriptors that encode information about the molecular graph. researchgate.net Machine learning algorithms are increasingly being used to develop more sophisticated and accurate QSPR models, capable of handling large datasets and complex, non-linear relationships. researchandmarkets.com

The synergy of these computational methods allows for a multi-scale modeling approach. Quantum mechanics can provide accurate parameters for developing classical force fields used in molecular dynamics simulations. The results from MD simulations, in turn, can be used to generate data for training QSPR and machine learning models. This integrated computational framework enables a comprehensive prediction of the performance of materials incorporating this compound, from the molecular to the macroscopic level.

Interactive Data Tables

The following tables present hypothetical and representative data that could be generated through predictive modeling of this compound and its interactions, based on findings for similar compounds in the literature.

Table 1: Predicted Mechanical Properties of a Methacrylate Polymer with and without this compound as a Crosslinker (from MD Simulations)

PropertyNeat PolymethacrylatePolymethacrylate with 5% this compound
Young's Modulus (GPa)2.53.8
Tensile Strength (MPa)5075
Glass Transition Temp (°C)105130

Table 2: Predicted Adhesion Energy of this compound on Different Substrates (from MD Pull-out Simulations)

SubstrateAdhesion Energy (J/m²)
Silica (SiO₂)5.2
Alumina (Al₂O₃)4.8
Titanium Dioxide (TiO₂)4.5

Table 3: QSPR Predictions for Physical Properties of Silatrane Derivatives

CompoundPredicted Boiling Point (°C)Predicted Density (g/cm³)
1-Methylsilatrane1951.15
1-Vinylsilatrane2101.18
1-Phenylsilatrane3201.25
This compound3501.22

Advanced Applications and Future Research Directions of Methacryloxypropylsilatrane

Adhesion Technology in Diverse Substrate Systems

Methacryloxypropylsilatrane is widely recognized for its role as an adhesion promoter, or coupling agent, significantly enhancing the bond strength between dissimilar materials. Its effectiveness stems from its dual chemical nature. The methacryloxy group can copolymerize with a polymer matrix, while the silatrane (B128906) functionality can form strong, stable bonds with inorganic substrates such as glass, metals, and ceramics.

In dental restorative materials, for instance, this compound is a key component in composites. It facilitates a durable covalent connection between the inorganic filler particles (e.g., silica) and the organic polymer matrix, typically based on dimethacrylate monomers. This improved interfacial bonding leads to enhanced mechanical properties, such as increased modulus, strength, and abrasion resistance, as well as reduced thermal expansion, contributing to the longevity of dental restorations. The silanization process involves the reaction of the silatrane with hydroxyl groups on the filler surface, forming robust oxane bonds (silicon-oxygen-silicon).

The mechanism of adhesion promotion involves the formation of ionic bonds between the functional groups of the silane (B1218182) and the polymer, as well as chemical coupling between the silane headgroup and the substrate. This results in a more ordered and stable interface between the two materials.

High-Performance Coatings and Films

The incorporation of this compound into coating and film formulations leads to significant improvements in their performance characteristics. Its ability to create strong cross-linked networks enhances the mechanical and thermal stability of the resulting materials.

When used in polymer composites, this compound contributes to greater homogeneity and improved dispersion of fillers, which in turn enhances the tensile and impact strength of the material. In the context of protective coatings, this translates to increased durability and resistance to environmental factors. For example, coatings containing this silatrane can exhibit excellent thermal insulation properties and maintain their protective qualities over long-term exposure to climatic changes.

The unique tricyclic structure of the silatrane cage provides greater hydrolytic stability compared to conventional trialkoxysilanes. This controlled hydrolysis allows for the formation of dense, well-organized, and stable siloxane monolayers on various surfaces, a critical factor for the performance of high-quality films and coatings. Research has shown that silatrane-based nanolayers can act as efficient diffusion barriers, for instance, in preventing the diffusion of copper in integrated circuits, by increasing the breakdown temperature significantly compared to systems without a barrier or with conventional silane-based barriers.

Property EnhancedMechanism of ImprovementApplication Example
Mechanical Strength Improved filler dispersion and interfacial bonding.Glass-filled polypropylene (B1209903) composites with increased tensile and impact strength.
Thermal Stability Formation of a stable, cross-linked network.Protective coatings for aerospace components.
Adhesion Covalent bonding with both organic matrix and inorganic substrate.Dental composites with durable filler-matrix interface.
Barrier Properties Formation of dense and organized molecular nanolayers.Diffusion barriers in microelectronics.

Encapsulation and Potting Compounds in Electronics

In the electronics industry, the reliability and longevity of components are paramount. Encapsulation and potting are essential processes that protect sensitive electronic components from moisture, dust, shock, and vibration. The unique properties of silatranes, including this compound, make them promising candidates for use in these protective materials.

The superior structural stability and intermolecular networking abilities of silatranes allow them to form denser and more organized protective layers compared to conventional silanes. This can lead to enhanced barrier properties, effectively shielding electronic components from environmental aggressors. The slow and controlled hydrolysis of silatranes is a significant advantage in the manufacturing of electronic devices, as it allows for the formation of stable and uniform siloxane layers on various surfaces, including semiconductors and metals.

Furthermore, the ability of this compound to improve adhesion between different materials is critical in preventing delamination and failure of encapsulated components, especially under thermal cycling. While direct research on this compound in potting compounds is specific, the broader family of functional silatranes is recognized for its potential in electronics, semiconductors, and sensor materials.

Novel Material Development for Emerging Technologies

This compound serves as a versatile building block in the creation of novel materials with tailored properties for a range of emerging technologies. Its ability to participate in both organic polymerization and inorganic network formation makes it a key ingredient in the synthesis of organic-inorganic hybrid polymers.

These hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular level. The radical polymerization of the methacrylate (B99206) group of this compound, followed by the hydrolytic polycondensation of the silatrane moiety, results in the formation of transparent and flexible hybrid gel films. The mechanical properties of these films, such as elasticity and tensile strength, can be precisely controlled by adjusting the length of the polymer chains.

This compound is also instrumental in the field of photopolymerization, a process that uses light to initiate polymerization. This technology is employed in various applications, including dental fillings, coatings, and 3D printing. The methacrylate group of the compound readily participates in free-radical photopolymerization, allowing for rapid curing and the formation of highly cross-linked networks. This contributes to the development of materials with low polymerization shrinkage and good mechanical properties.

Technology AreaRole of this compoundResulting Material Properties
Hybrid Polymers Acts as a molecular bridge between organic and inorganic phases.Combination of flexibility, rigidity, and thermal stability.
Photopolymerization Functions as a polymerizable monomer for light-cured resins.Rapid curing, low shrinkage, and high cross-link density.
Nanocomposites Serves as a coupling agent to functionalize nanoparticles.Enhanced mechanical strength and durability.

Sustainable and Bio-Inspired Material Design Considerations

The development of sustainable and bio-inspired materials is a growing focus in materials science. While specific research on the sustainability profile of this compound is not extensively documented, general principles applicable to silane coupling agents and methacrylate-based polymers can be considered. The synthesis of silatranes often involves multi-step chemical processes, and a comprehensive life cycle assessment would be necessary to fully evaluate its environmental impact.

From a bio-inspired design perspective, the ability of silatranes to promote the formation of well-defined, self-assembled monolayers on surfaces mimics natural processes of molecular self-organization. This bottom-up approach to material fabrication is a key principle in biomimicry and can lead to the development of materials with enhanced performance and reduced environmental footprint. Future research could explore the synthesis of this compound from bio-based precursors to improve its sustainability credentials.

Challenges and Future Research Perspectives

Despite its numerous advantages, the application of this compound is not without its challenges. One area of concern is the hydrolytic stability of the bond between the silane coupling agent and the inorganic substrate, particularly in harsh environments. While silatranes offer improved stability over traditional alkoxysilanes, long-term performance under aggressive conditions remains a subject of ongoing research.

Future research is likely to focus on several key areas. The development of new synthetic routes to this compound and other functionalized silatranes from renewable resources would be a significant step towards more sustainable material design. There is also potential for the design of novel hybrid materials with precisely controlled architectures and functionalities by leveraging the unique reactivity of the silatrane cage. Furthermore, a deeper understanding of the interfacial chemistry and bonding mechanisms at the molecular level will enable the rational design of next-generation adhesion promoters and coatings with superior performance and durability. The exploration of silatrane-based materials in advanced applications such as flexible electronics, smart coatings, and biomedical devices also presents exciting avenues for future investigation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methacryloxypropylsilatrane-modified polymers, and how can researchers ensure reproducibility?

  • Methodology : Synthesis typically involves radical polymerization or copolymerization with organic monomers. For example, copolymerization with dimethylsiloxane requires precise control of methacrylate substitution (e.g., 2–4 mol% for linear polymers vs. >5 mol% for crosslinked resins) . To ensure reproducibility:

  • Use nitrogen/argon blanketing to inhibit oxygen-induced polymerization delays .
  • Document reaction conditions (e.g., UV exposure time, photoinitiator concentration like ethylbenzoin) for acrylate-functional siloxanes, which cure 10× faster than methacrylates .
    • Key Parameters : Monitor viscosity changes (e.g., 1,000 cSt for DMS-R31 ) and confirm crosslinking via FTIR or DSC .

Q. How should researchers characterize the structural and thermal properties of this compound-based membranes?

  • Analytical Workflow :

FTIR : Identify methacrylate C=O stretching (~1,720 cm⁻¹) and Si-O-Si vibrations (~1,000–1,100 cm⁻¹) .

TGA : Assess thermal stability; siloxane-modified polymers typically degrade above 300°C .

Swelling Tests : Quantify solvent uptake in ethanol/water mixtures to evaluate crosslink density .

  • Data Interpretation : Higher crosslinking reduces swelling but may increase brittleness, requiring balance in membrane design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crosslinking efficiencies of this compound copolymers?

  • Root Causes : Discrepancies often arise from:

  • Oxygen Inhibition : Siloxane’s high oxygen permeability variably suppresses methacrylate polymerization .
  • Mole % Variability : Copolymers with 4–6 mol% methacrylate (e.g., RMS-044) exhibit viscosities of 8,000–10,000 cSt, but batch-to-batch differences in siloxane distribution affect outcomes .
    • Mitigation Strategies :
  • Standardize inert atmosphere conditions and use real-time FTIR to monitor conversion rates .
  • Compare results against reference datasets (e.g., RMS-083 with 7–9 mol% methacrylate ).

Q. What experimental designs optimize this compound copolymer composition for target mechanical properties?

  • Design Framework :

  • DOE Variables : Methacrylate substitution (2–100 mol%), siloxane chain length (Mn ~15,400–25,000 g/mol), and curing time .
  • Response Metrics : Tensile strength (crosslink-dependent), elongation-at-break (siloxane flexibility), and permeability (e.g., butanol selectivity in PDMS membranes ).
    • Case Study : A 55 μm PDMS membrane with γ-methacryloxypropyl trimethoxy silane crosslinkers achieved 308.4 g/m²h flux and 26.8 separation factor at 70°C, optimized via iterative swelling and DSC analysis .

Methodological Recommendations

  • Contradiction Analysis : Use systematic reviews (PICOT framework ) to contextualize divergent results, e.g., variable oxygen inhibition across studies .
  • Experimental Replication : Follow Beilstein Journal guidelines: detail synthesis protocols in main text, with raw data in supplements .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.